molecular formula C7H8F2N2O2 B1428344 2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid CAS No. 1249324-44-4

2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid

Cat. No. B1428344
M. Wt: 190.15 g/mol
InChI Key: PQUDPMBGABAPKO-UHFFFAOYSA-N
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Description

The compound “2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a difluoroacetic acid group. The ethyl group would be attached to one of the nitrogen atoms in the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo substitutions, or participate in cycloaddition reactions . The specific reactions that “2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid” can undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Application 1: Antileishmanial and Antimalarial Activities

  • Summary of the Application : Pyrazole-bearing compounds, including potentially “2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
  • Methods of Application or Experimental Procedures : Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results or Outcomes : The result revealed that one of the compounds displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, two of the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing “2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid” and studying its properties and potential applications .

properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-2-11-4-5(3-10-11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUDPMBGABAPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid

CAS RN

1249324-44-4
Record name 2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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